molecular formula C13H14N2O6 B092479 (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid CAS No. 17283-87-3

(S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid

Cat. No. B092479
CAS RN: 17283-87-3
M. Wt: 294.26 g/mol
InChI Key: ZIMWCUUEMGFXNW-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid, also known as SACB, is a compound that has been widely studied due to its potential biochemical and physiological effects. This compound is a derivative of benzoic acid, and it has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid is not fully understood, but it is believed to involve the binding of (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid to target proteins or enzymes. (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid has been shown to bind to the active site of enzymes, inhibiting their activity. It has also been shown to bind to proteins, causing conformational changes that affect their function.

Biochemical And Physiological Effects

(S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of proteases and kinases, which are involved in various cellular processes. (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid has also been shown to affect the function of proteins, such as ion channels and transporters. Additionally, (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid has been shown to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid in lab experiments is its ability to bind to proteins and emit fluorescence, making it a useful tool for protein detection. Another advantage is its potential use as an inhibitor of enzymes, making it a potential therapeutic agent for various diseases. However, one limitation of using (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid in lab experiments is its potential toxicity, which can affect the accuracy of the results.

Future Directions

There are several future directions for research on (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid. One area of research is its potential use as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Another area of research is its potential use as a fluorescent probe for detecting proteins in vivo. Additionally, further studies are needed to fully understand the mechanism of action of (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid and its potential side effects.
Conclusion
In conclusion, (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid is a compound that has been widely studied for its potential biochemical and physiological effects. It has been synthesized using various methods and has been shown to have potential use in various scientific research applications. (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid has been shown to bind to proteins and enzymes, affecting their function and potentially serving as a therapeutic agent for various diseases. Further research is needed to fully understand the mechanism of action of (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid and its potential applications.

Synthesis Methods

(S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid can be synthesized using various methods, including the reaction of 4-aminobenzoyl chloride with N-(tert-butoxycarbonyl)-L-aspartic acid β-benzyl ester, followed by deprotection of the tert-butoxycarbonyl group. Another method involves the reaction of 4-aminobenzoyl chloride with N-(tert-butoxycarbonyl)-L-aspartic acid β-benzyl ester, followed by hydrogenation and deprotection of the tert-butoxycarbonyl group.

Scientific Research Applications

(S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid has been studied for its potential use in various scientific research applications. One area of research is its potential use as a fluorescent probe for detecting proteins. (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid has been shown to bind to proteins and emit fluorescence, making it a useful tool for protein detection. Another area of research is its potential use as an inhibitor of enzymes, such as proteases and kinases. (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid has been shown to inhibit the activity of these enzymes, making it a potential therapeutic agent for various diseases.

properties

CAS RN

17283-87-3

Product Name

(S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid

Molecular Formula

C13H14N2O6

Molecular Weight

294.26 g/mol

IUPAC Name

2-[[(1S)-4-amino-1-carboxy-4-oxobutyl]carbamoyl]benzoic acid

InChI

InChI=1S/C13H14N2O6/c14-10(16)6-5-9(13(20)21)15-11(17)7-3-1-2-4-8(7)12(18)19/h1-4,9H,5-6H2,(H2,14,16)(H,15,17)(H,18,19)(H,20,21)/t9-/m0/s1

InChI Key

ZIMWCUUEMGFXNW-VIFPVBQESA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)O)C(=O)O

SMILES

C1=CC=C(C(=C1)C(=O)NC(CCC(=O)N)C(=O)O)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(CCC(=O)N)C(=O)O)C(=O)O

synonyms

(S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid

Origin of Product

United States

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